tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl carbamate group, a bromoacetyl group, and an oxolan-3-yl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate typically involves multiple steps:
Formation of tert-butyl N-(2-bromoacetyl)carbamate: This can be achieved by reacting tert-butyl carbamate with bromoacetyl bromide in the presence of a base such as triethylamine.
Introduction of the oxolan-3-yl group: This step involves the reaction of the intermediate with oxolan-3-ylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoacetyl group can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Major Products
Nucleophilic substitution: The major products are the substituted amines or thiols, depending on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate involves its ability to undergo nucleophilic substitution and hydrolysis reactions. These reactions allow it to modify other molecules by introducing new functional groups or by breaking down into simpler components . The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
tert-Butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate is unique due to the presence of both the bromoacetyl and oxolan-3-yl groups, which provide it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of complex molecules .
Eigenschaften
Molekularformel |
C13H23BrN2O4 |
---|---|
Molekulargewicht |
351.24 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H23BrN2O4/c1-13(2,3)20-12(18)15-5-6-16(11(17)8-14)10-4-7-19-9-10/h10H,4-9H2,1-3H3,(H,15,18) |
InChI-Schlüssel |
RFDQCHDMIDVDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCN(C1CCOC1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.